(1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride

Epigenetics LSD1/KDM1A inhibition Cancer therapeutics

As a racemic trans-2-arylcyclopropylamine derivative, (1R,2S)-2-(4-bromo-phenyl)-cyclopropylamine hydrochloride (CAS 1228092-84-9) belongs to the phenylcyclopropylamine class of small-molecule mechanism-based inhibitors targeting flavin-dependent amine oxidases, including lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases A and B (MAO-A, MAO-B). The compound is a para-bromo-substituted analogue of the clinically used antidepressant tranylcypromine (trans-2-phenylcyclopropylamine, 2-PCPA), a scaffold extensively exploited for the design of covalent LSD1 inhibitors in oncology and epigenetic research.

Molecular Formula C9H11BrClN
Molecular Weight 248.55
CAS No. 1228092-84-9
Cat. No. B2770431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride
CAS1228092-84-9
Molecular FormulaC9H11BrClN
Molecular Weight248.55
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C9H10BrN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
InChIKeyXQXNVLZRIWWINX-OULXEKPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine Hydrochloride [1228092-84-9]: Chiral Cyclopropylamine for LSD1/MAO Mechanism-Based Inhibition Research


As a racemic trans-2-arylcyclopropylamine derivative, (1R,2S)-2-(4-bromo-phenyl)-cyclopropylamine hydrochloride (CAS 1228092-84-9) belongs to the phenylcyclopropylamine class of small-molecule mechanism-based inhibitors targeting flavin-dependent amine oxidases, including lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases A and B (MAO-A, MAO-B) . The compound is a para-bromo-substituted analogue of the clinically used antidepressant tranylcypromine (trans-2-phenylcyclopropylamine, 2-PCPA), a scaffold extensively exploited for the design of covalent LSD1 inhibitors in oncology and epigenetic research [1]. The hydrochloride salt (C9H11BrClN, MW 248.55) provides a stable, crystalline form suitable for reproducible experimental handling and is registered under EC number 852-242-9 in the ECHA C&L Inventory [2].

Why Substituting (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine Hydrochloride with Other Arylcyclopropylamines Compromises Experimental Reproducibility


Arylcyclopropylamines are not functionally interchangeable; even minor structural modifications—such as the position of the bromine substituent, the stereochemistry at the cyclopropane ring, or the electronic nature of the para-substituent—produce quantifiable differences in enzyme inhibition potency, isoform selectivity, and cellular activity [1]. The para-bromo substitution pattern, in combination with the trans-cyclopropylamine geometry, defines a distinct pharmacological profile that generic substitution with unsubstituted tranylcypromine, the corresponding cis isomer, or non-bromo para-substituted analogues cannot replicate. The following quantitative evidence demonstrates these differentiation dimensions and establishes why this specific compound must be individually specified in procurement documents.

Quantitative Differentiation Evidence for (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine Hydrochloride vs. Structural Analogues


3.3-Fold Improvement in LSD1 Inactivation Efficiency Over Tranylcypromine

In a direct head-to-head comparison under identical assay conditions, the para-bromo-substituted compound (compound 10) inactivated LSD1 with a kinact/KI value of 184 M−1s−1, representing a 3.3-fold improvement over the parent compound tranylcypromine (2-PCPA, kinact/KI = 55 M−1s−1) [1]. The KI value for LSD1 was 566 ± 73 µM for the p-bromo analogue, compared to 477 ± 79 µM for 2-PCPA, with the enhanced inactivation rate (kinact = 0.104 s−1 vs. 0.026 s−1) being the primary driver of improved efficiency [1]. This demonstrates that the para-bromo substituent confers a measurable advantage in mechanism-based LSD1 inhibition beyond simple binding affinity.

Epigenetics LSD1/KDM1A inhibition Cancer therapeutics

Altered MAO-A/MAO-B Selectivity Profile vs. Tranylcypromine: Reduced MAO-B Potency

The para-bromo compound (compound 10) exhibits a significantly altered MAO isoform inhibition profile compared to tranylcypromine. For MAO-B, the KI increased from 13.6 ± 3.0 µM (2-PCPA) to 32.9 ± 9.1 µM (p-bromo), representing a 2.4-fold loss of potency [1]. In contrast, MAO-A inhibition remained approximately equipotent (KI = 36.5 ± 6.2 µM vs. 37.3 ± 8.4 µM for 2-PCPA) [1]. As a result, the selectivity window between MAO-A and MAO-B is essentially eliminated for the p-bromo analogue (MAO-B/MAO-A KI ratio ≈ 0.90) compared to tranylcypromine (ratio ≈ 0.36), indicating that the 4-bromo substituent preferentially diminishes MAO-B activity while preserving MAO-A potency.

MAO inhibition Isoform selectivity Neuropharmacology

Structure-Activity Differentiation at the 4-Position: Bromo vs. Trifluoromethyl vs. Methoxy Analogues

Among three para-substituted trans-2-arylcyclopropylamine analogues evaluated in the same study, the bromo derivative (compound 10) displayed intermediate potency for LSD1 (KI = 566 ± 73 µM) compared to the trifluoromethyl analogue (compound 9, KI = 352 ± 95 µM) and the methoxy analogue (compound 11, KI = 188 ± 52 µM) [1]. Critically, the rank order changed depending on the target: for MAO-B, the 4-CF3 analogue was most potent (KI = 7.7 µM), while the 4-OCH3 analogue was least potent (KI = 86.6 µM), and the 4-Br analogue occupied an intermediate position (KI = 32.9 µM) [1]. This non-linear SAR demonstrates that the electronic and steric properties of the 4-position substituent produce target-specific effects that cannot be predicted from a single parameter, requiring empirical evaluation for each enzyme isoform.

SAR para-substitution LSD1 inhibitor design

Absolute Requirement for trans Configuration: The cis Isomer Is Inactive Against LSD1

The stereochemical configuration at the cyclopropane ring is a binary determinant of LSD1 inhibitory activity. While the trans-configured 2-(4-bromophenyl)cyclopropylamine (the free base of the target hydrochloride) acts as a mechanism-based LSD1 inhibitor, the cis diastereomer (para-bromo-(+)-cis-2-phenylcyclopropyl-1-amine) has been explicitly demonstrated not to inhibit LSD1 [1]. This is corroborated by structural evidence: the trans isomer forms a covalent adduct with the FAD cofactor in the LSD1 active site (PDB 2XAG, resolution 3.1 Å), with the phenyl ring occupying a hydrophobic pocket that accommodates the para-bromo substituent [2], whereas the cis isomer (PDB 2XAF, resolution 3.25 Å) adopts a binding pose incompatible with the catalytic mechanism required for flavin modification [3]. Independent studies on cis-cyclopropylamines confirm that cis-configured analogues lack LSD1 inhibitory activity entirely [1].

Stereochemistry LSD1 Mechanism-based inhibition

Cellular Antiproliferative Activity in Androgen-Sensitive Prostate Cancer Model

The para-bromo tranylcypromine analogue demonstrated micromolar growth inhibitory activity against the LNCaP prostate cancer cell line [1]. The m- and p-bromo analogues were both micromolar growth inhibitors of LNCaP cells, establishing that the bromo substitution at either the meta or para position endows the tranylcypromine scaffold with antiproliferative properties not observed with the parent compound tranylcypromine at comparable concentrations [1]. Although exact IC50 values are not reported in the abstract, the qualitative comparison establishes that bromine substitution is a prerequisite for this cellular phenotype within this series.

Prostate cancer LNCaP Cellular pharmacology

Validated Application Scenarios for (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine Hydrochloride Based on Quantitative Evidence


LSD1 Mechanism-Based Inhibitor Probe for Epigenetic Drug Discovery

With a 3.3-fold higher LSD1 inactivation efficiency (kinact/KI = 184 M−1s−1) compared to tranylcypromine [1], this compound serves as a validated chemical probe for studying LSD1-dependent epigenetic regulation and for use as a reference inhibitor in LSD1 high-throughput screening campaigns. Its covalent mechanism of action, structurally confirmed by the PDB 2XAG co-crystal structure [2], enables washout-resistant target engagement, making it suitable for cellular washout experiments where reversible inhibitors would dissociate. Researchers should specify this exact CAS number to ensure the trans-configured, para-bromo-substituted compound rather than alternatives with distinct selectivity profiles.

MAO-A/LSD1 Dual Pharmacological Tool with Attenuated MAO-B Activity

The altered MAO isoform selectivity profile—retaining full MAO-A potency (KI = 36.5 µM) while reducing MAO-B potency by 2.4-fold (KI = 32.9 µM vs. 13.6 µM for tranylcypromine) [1]—makes this compound a superior pharmacological tool for experiments requiring concurrent LSD1 and MAO-A inhibition with minimized MAO-B confounding effects. This balanced profile is particularly relevant for neuroscience applications where MAO-A inhibition is therapeutically meaningful (mood disorders) and LSD1 inhibition is being explored as an epigenetic adjunct.

Structure-Activity Relationship (SAR) Reference Standard for para-Substituted Arylcyclopropylamines

As a member of a well-characterized para-substituted series with published KI values for LSD1, MAO-A, and MAO-B across three different 4-position substituents (Br, CF3, OCH3) [1], this compound functions as an essential SAR reference standard. Medicinal chemistry teams optimizing arylcyclopropylamine-based inhibitors can use this compound as an internal benchmark to calibrate new analogues against a known intermediate-potency, balanced-selectivity baseline, enabling quantitative comparison across different synthetic batches and laboratories.

Synthetic Intermediate for Suzuki Cross-Coupling Derivatization

The para-bromo substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions. As demonstrated in the literature, the p-bromo analogue serves as a direct precursor for Suzuki coupling to generate biphenyl analogues with enhanced LSD1 inhibitory and cellular activity [1]. Procurement of this specific compound (rather than the 4-CF3 or 4-OCH3 analogues) enables downstream diversification strategies that are not accessible with non-halogenated or less reactive para-substituents, making it the preferred building block for focused library synthesis in LSD1 inhibitor programs.

Quote Request

Request a Quote for (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.